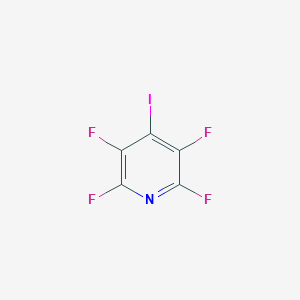

2,3,5,6-Tetrafluoro-4-iodopyridine

描述

Overview of Perhalogenated Heteroaromatic Compounds as Synthetic Scaffolds

Perhalogenated heteroaromatic compounds are a class of molecules where most or all hydrogen atoms on a heterocyclic aromatic ring have been replaced by halogen atoms. These compounds serve as highly valuable and versatile scaffolds in synthetic chemistry. Their utility stems from the significant electronic changes induced by the halogen substituents. The high electronegativity of halogens, particularly fluorine, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced electrophilicity allows for the sequential and regioselective introduction of a wide array of functional groups, making them ideal starting materials for the synthesis of polyfunctionalized derivatives. man.ac.uk

The predictable reactivity patterns of perhalogenated heteroaromatics, such as pentafluoropyridine (B1199360), have made them cornerstones in the design of complex molecules, including pharmaceuticals and materials. rsc.org The presence of multiple halogen atoms provides several reaction sites, enabling diverse synthetic transformations. For instance, different halogens on the same ring (e.g., fluorine and iodine) can exhibit differential reactivity, allowing for selective functionalization at specific positions. This feature is fundamental to creating intricate molecular architectures that would be challenging to assemble through other synthetic routes.

The Role of Fluorine Substitution in Pyridine (B92270) Chemistry and its Impact on Reactivity

The incorporation of fluorine atoms into a pyridine ring dramatically alters its chemical reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly lowers the electron density of the aromatic system. This electron deficiency has several important consequences for the molecule's reactivity.

Primarily, fluorine substitution activates the pyridine ring towards nucleophilic aromatic substitution. nih.gov In fact, the rate of SNAr reactions in fluoropyridines is substantially higher compared to their chloro-, bromo-, or iodo-analogues. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is a key advantage in synthetic applications, allowing for milder reaction conditions and broader substrate scope.

Furthermore, the position of fluorine substitution influences the regioselectivity of these reactions. In pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). This predictable selectivity is crucial for the controlled synthesis of specific isomers. The presence of other substituents on the ring can further modulate this reactivity, providing a sophisticated tool for fine-tuning the electronic properties and synthetic outcomes of pyridine derivatives.

Historical Development and Early Investigations of 2,3,5,6-Tetrafluoro-4-iodopyridine

The initial synthesis and investigation of this compound were reported by researchers at the Manchester College of Science and Technology, a hub for pioneering work in fluorine chemistry led by figures like R.N. Haszeldine and R.E. Banks. man.ac.uk A key 1968 publication detailed two primary routes for the preparation of this compound. rsc.org

The first method involved the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine (B160376) in the presence of methyl iodide. However, a more efficient and preferred synthesis was achieved through the reaction of pentafluoropyridine with sodium iodide in dimethylformamide. rsc.org This latter method provided a more direct and scalable route to the desired product.

Early investigations into the reactivity of this compound revealed its utility as a synthetic intermediate. It was demonstrated that the compound could be readily converted into organometallic reagents such as 2,3,5,6-tetrafluoropyridylmagnesium iodide and 2,3,5,6-tetrafluoropyridyllithium. rsc.org These reagents opened up avenues for the introduction of various substituents at the 4-position through reactions with electrophiles.

Furthermore, early studies explored the selectivity of nucleophilic attack on the tetrafluoro-iodo-pyridine ring. It was observed that nucleophiles like hydroxide (B78521), methoxide (B1231860), and ammonia (B1221849) preferentially attacked the 2-position, leading to the displacement of a fluorine atom rather than the iodine at the 4-position. rsc.org This differential reactivity highlighted the synthetic versatility of the compound, allowing for selective functionalization at different sites on the pyridine ring. The Ullmann coupling reaction of this compound was also shown to produce perfluoro-4,4′-bipyridyl. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Iodopyridine

Established Preparative Routes

Two principal methods have historically been utilized for the synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine: the iodination of pentafluoropyridine (B1199360) and the oxidation of a hydrazino-substituted precursor.

Iodination via Nucleophilic Displacement of Fluorine in Pentafluoropyridine by Iodide

A common and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution of fluorine in pentafluoropyridine. rsc.org In this reaction, the highly electron-deficient pyridine (B92270) ring of pentafluoropyridine is susceptible to attack by nucleophiles. The substitution preferentially occurs at the 4-position due to the electronic effects of the nitrogen atom and the surrounding fluorine atoms.

The reaction is typically carried out by treating pentafluoropyridine with an iodide salt, such as sodium iodide, in a polar aprotic solvent like dimethylformamide (DMF). rsc.org The iodide ion acts as the nucleophile, displacing a fluoride (B91410) ion at the para-position to the nitrogen atom.

Reaction Scheme: C₅F₅N + NaI → C₅F₄IN + NaF

This method is favored for its directness and the ready availability of the starting material, pentafluoropyridine.

Oxidation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine (B160376)

An alternative established route to this compound is through the oxidation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. rsc.org This method proceeds by first introducing a hydrazine (B178648) group at the 4-position of the tetrafluoropyridine ring, which is then converted to the iodo group.

The oxidation of the hydrazino intermediate can be achieved using various oxidizing agents in the presence of an iodine source. For instance, oxidation in the presence of methyl iodide has been reported to yield the desired product. rsc.org

Reaction Scheme: C₅F₄N-NHNH₂ + [O] + I⁻ → C₅F₄IN

While this method is effective, it involves a two-step process starting from the corresponding hydrazinopyridine. rsc.org

Advanced and Optimized Synthetic Approaches

Continuous research has led to the development of improved and more efficient methods for the synthesis of this compound, focusing on better yields, milder reaction conditions, and enhanced regioselectivity.

Improved Preparation Methods from Pentafluoropyridine

Building upon the foundational nucleophilic substitution reaction, optimized procedures have been developed to enhance the efficiency of the synthesis from pentafluoropyridine. These improvements often focus on the choice of solvent and reaction conditions to maximize the yield and purity of the final product. The use of dimethylformamide as a solvent has been noted as a preferable condition for this reaction. rsc.org

Regioselective Synthesis of Iodinated Polyfluoropyridines

The concept of regioselectivity is crucial in the synthesis of substituted pyridines. In the context of polyfluoropyridines, the inherent electronic properties of the ring direct incoming nucleophiles to specific positions. For pentafluoropyridine, the 4-position is the most electrophilic site, leading to a high degree of regioselectivity in nucleophilic substitution reactions. nih.gov This inherent regioselectivity is a key advantage in the synthesis of this compound from pentafluoropyridine, as it minimizes the formation of other isomers. nih.gov

Research into the regioselective synthesis of iodinated polyfluoropyridines continues to be an active area, with the goal of developing even more precise and efficient methods for the preparation of these valuable compounds.

Reactivity Profiles and Mechanistic Pathways of 2,3,5,6 Tetrafluoro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,3,5,6-tetrafluoro-4-iodopyridine. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov The regioselectivity of this attack is a critical aspect of its reactivity.

The positions on the tetrafluorinated pyridine (B92270) ring exhibit different reactivities towards nucleophilic attack. The order of activation is generally considered to be the 4-position (para to nitrogen) > 2-position (ortho to nitrogen) > 3-position (meta to nitrogen). nih.gov In this compound, the 4-position is occupied by iodine, leaving the four fluorine atoms as potential leaving groups.

Hard nucleophiles, such as hydroxide (B78521), methoxide (B1231860), and ammonia (B1221849), have been observed to preferentially attack the 2-position of this compound. rsc.org This results in the displacement of a fluorine atom ortho to the nitrogen, yielding the corresponding 2-substituted-3,5,6-trifluoro-4-iodopyridines. rsc.org This regioselectivity is driven by the strong activation provided by the adjacent nitrogen atom.

Table 1: Ortho-Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Hydroxide | NaOH | 2,3,5-Trifluoro-4-iodo-6-hydroxypyridine |

| Methoxide | NaOCH₃ | 2,3,5-Trifluoro-4-iodo-6-methoxypyridine |

| Ammonia | NH₃ | 2-Amino-3,5,6-trifluoro-4-iodopyridine |

This table summarizes the products formed from the reaction of this compound with various hard nucleophiles.

In contrast to hard nucleophiles, softer nucleophiles can exhibit a different regioselectivity. For instance, iodide ion has been shown to attack the 4-iodo substituent of this compound. rsc.org This interaction leads to the formation of the 2,3,5,6-tetrafluoropyridyl anion. rsc.org This pathway highlights the lability of the C-I bond and the ability of the highly fluorinated ring to stabilize a negative charge.

Table 2: Formation of the 2,3,5,6-Tetrafluoropyridyl Anion

| Reactant | Nucleophile | Intermediate |

| This compound | Iodide Ion (I⁻) | 2,3,5,6-Tetrafluoropyridyl Anion |

This table illustrates the formation of the 2,3,5,6-tetrafluoropyridyl anion from the reaction of this compound with iodide.

The regiochemical outcome of nucleophilic substitution on this compound is a nuanced interplay of electronic and steric factors, as well as the hard and soft acid-base (HSAB) principle.

Hardness/Softness: Hard nucleophiles, which are typically small, highly charged, and not very polarizable (e.g., OH⁻, RO⁻, NH₃), favor attack at the harder electrophilic center. rsc.org In the tetrafluoroiodopyridine ring, the carbon at the 2-position, being adjacent to the electronegative nitrogen, is a hard electrophilic site, thus directing the attack of hard nucleophiles to this position. rsc.org Softer nucleophiles, which are larger, less charged, and more polarizable (e.g., I⁻, RS⁻), prefer to attack softer electrophilic centers. The iodine-bearing carbon at the 4-position can be considered a softer site, leading to interactions like the one observed with iodide ions. rsc.org

Steric Effects: The steric bulk of the incoming nucleophile can also influence the site of attack. While the ortho-positions are electronically activated, they are also more sterically hindered than the para-position would be if it were available for substitution. In cases where a nucleophile is particularly bulky, attack at a less hindered site might be favored, although in the case of this compound, the primary determinant for hard nucleophiles appears to be electronic activation at the 2-position.

Table 3: Factors Influencing Regioselectivity

| Factor | Influence on Regiochemistry | Example Nucleophile | Preferred Site of Attack |

| Hardness | Hard nucleophiles attack hard electrophilic centers. | Hydroxide (OH⁻) | 2-position (ortho) |

| Softness | Soft nucleophiles attack soft electrophilic centers. | Iodide (I⁻) | 4-position (iodo-substituent) |

| Steric Hindrance | Bulky nucleophiles may favor less hindered sites. | N/A in this specific context | Generally, less substituted positions |

This table outlines the key factors that determine the regiochemical outcome of nucleophilic aromatic substitution on this compound.

Regioselectivity of Halogen Displacement on the Pyridine Ring

Organometallic Transformations of this compound

The presence of the carbon-iodine bond in this compound makes it a valuable precursor for various organometallic reagents.

A significant organometallic reaction of this compound is its conversion into the corresponding Grignard reagent, 2,3,5,6-tetrafluoropyridylmagnesium iodide. rsc.org This transformation is readily achieved by reacting the parent compound with magnesium. rsc.org The resulting Grignard reagent is a powerful synthetic intermediate, enabling the introduction of the 2,3,5,6-tetrafluoropyridyl moiety onto a wide range of electrophiles.

Table 4: Synthesis of 2,3,5,6-Tetrafluoropyridylmagnesium Iodide

| Reactant | Reagent | Product |

| This compound | Magnesium (Mg) | 2,3,5,6-Tetrafluoropyridylmagnesium Iodide |

This table shows the straightforward synthesis of the Grignard reagent from this compound.

Synthesis of 2,3,5,6-Tetrafluoropyridyllithium

The generation of organometallic reagents from this compound is a cornerstone of its synthetic utility, providing a nucleophilic tetrafluoropyridyl moiety for further functionalization. 2,3,5,6-Tetrafluoropyridyllithium is readily prepared through a halogen-metal exchange reaction. rsc.org This transformation is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium, in an ethereal solvent like diethyl ether at low temperatures.

The reaction proceeds rapidly due to the high reactivity of the carbon-iodine bond, which is the most labile site for such an exchange in the molecule. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom facilitates the stabilization of the resulting carbanionic character on the C-4 position of the pyridine ring.

Reaction Scheme:

C₅F₄IN + n-BuLi → C₅F₄NLi + n-BuI

This straightforward and efficient synthesis renders 2,3,5,6-tetrafluoropyridyllithium a key intermediate for introducing the tetrafluoropyridyl group into various molecular frameworks. rsc.org

Subsequent Reactions with Electrophilic Species

Once formed, 2,3,5,6-tetrafluoropyridyllithium serves as a potent nucleophile, readily reacting with a diverse range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. These reactions underscore the synthetic versatility of the parent iodo-compound. rsc.org

The lithium reagent can be quenched with various electrophilic partners to yield functionalized tetrafluoropyridines. For instance, reaction with carbon dioxide (CO₂) followed by an acidic workup produces 2,3,5,6-tetrafluoropyridine-4-carboxylic acid. Treatment with aldehydes or ketones yields the corresponding secondary or tertiary alcohols.

Below is a table summarizing representative reactions of 2,3,5,6-tetrafluoropyridyllithium with electrophiles, based on established organometallic reactivity patterns.

| Electrophile | Reagent Example | Product Class |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehydes | R-CHO | Secondary Alcohol |

| Ketones | R₂C=O | Tertiary Alcohol |

| Esters | R-COOR' | Ketone |

| Alkyl Halides | R-X | Alkylated Pyridine |

| Silyl Halides | R₃SiCl | Silylated Pyridine |

These transformations allow for the strategic installation of the electron-deficient tetrafluoropyridyl ring, a valuable pharmacophore and building block in materials science.

In situ Formation of 4-Tetrafluoropyridylcopper Reagents

While the lithium reagent is highly reactive, its utility can be limited by its high basicity and reactivity, which can lead to side reactions with sensitive functional groups. To moderate this reactivity and achieve more selective transformations, such as conjugate additions, the lithium species can be converted into an organocuprate reagent.

The in situ formation of 4-tetrafluoropyridylcopper reagents is typically achieved through transmetallation. This involves adding a copper(I) salt, commonly copper(I) iodide (CuI) or copper(I) bromide (CuBr), to the pre-formed 2,3,5,6-tetrafluoropyridyllithium solution at low temperatures. The resulting organocopper species exhibits softer nucleophilicity compared to its lithium precursor.

General Transmetallation Scheme:

C₅F₄NLi + CuI → [C₅F₄NCu] + LiI

These copper reagents are particularly useful for specific cross-coupling reactions and for additions to α,β-unsaturated carbonyl compounds, where the lithium reagent might otherwise favor direct 1,2-addition.

Intermolecular Coupling Reactions

Ullmann Coupling for Perfluoro-4,4'-bipyridyl Formation

A classic and effective method for the homocoupling of this compound is the Ullmann reaction. This reaction facilitates the formation of a C-C bond between two tetrafluoropyridyl units, yielding the highly significant compound perfluoro-4,4'-bipyridyl. rsc.org

The process involves heating this compound in the presence of activated copper powder. The high temperatures promote the oxidative addition of the C-I bond to the copper surface, followed by a reductive elimination step that forms the new biaryl bond.

Reaction Scheme:

2 C₅F₄IN + 2 Cu → (C₅F₄N)₂ + 2 CuI

The resulting perfluoro-4,4'-bipyridyl is a crucial ligand in coordination chemistry and a precursor to viologen-type compounds used in electrochromic devices. The Ullmann coupling provides a direct and reliable route to this important symmetrical biaryl system. rsc.org

Palladium-Catalyzed Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C and C-heteroatom bonds, and this compound is an excellent substrate for these transformations. libretexts.orgrsc.org The reactivity of the C-I bond is particularly high in the oxidative addition step to a Pd(0) center, which is the typical initiating step in these catalytic cycles. libretexts.org

A variety of well-established coupling reactions can be employed:

Suzuki-Miyaura Coupling: Reacting this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base yields 4-aryl- or 4-vinyl-tetrafluoropyridines. libretexts.org This is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.

Heck Coupling: The palladium-catalyzed reaction with an alkene introduces a vinyl group at the 4-position of the pyridine ring. libretexts.org

Sonogashira Coupling: This reaction couples the iodo-compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form 4-alkynyl-tetrafluoropyridines. libretexts.org

Buchwald-Hartwig Amination: This methodology allows for the formation of a C-N bond by coupling this compound with a primary or secondary amine. libretexts.org

The choice of ligands, base, and solvent is critical for optimizing these reactions and can influence reaction rates and yields. rsc.org These palladium-catalyzed methods offer a broad scope for the derivatization of the tetrafluoropyridine core, enabling the synthesis of complex molecules with high precision and functional group tolerance. nih.gov

Table of Palladium-Catalyzed Reactions:

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C(sp) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

Radical-Mediated Reactivity and C-H Functionalization

Beyond its participation in organometallic and coupling reactions, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate a 2,3,5,6-tetrafluoropyridyl radical. This radical species can then participate in various C-H functionalization reactions. researchgate.net

The generation of the pyridyl radical can be initiated photochemically or by using a radical initiator. Once formed, this highly reactive intermediate can be trapped by a suitable partner. For example, in radical-mediated C-H functionalization, the tetrafluoropyridyl radical can abstract a hydrogen atom from a substrate or add across a double bond. nih.gov

Recent advances have focused on the direct functionalization of C-H bonds in various substrates using radical intermediates. While specific examples involving the 2,3,5,6-tetrafluoropyridyl radical from this iodo-precursor require targeted investigation, the general principles of radical-mediated C-H functionalization are well-established. researchgate.netnih.gov These reactions often proceed under neutral conditions and can offer complementary reactivity to traditional ionic pathways. The homolysis of the C-I bond is a key step in initiating such radical chains, making this compound a valuable precursor for these advanced synthetic methods. researchgate.net

Mechanisms of Hydrogen Atom Abstraction by Fluorinated Pyridyl Radicals

The generation of the 2,3,5,6-tetrafluoropyrid-4-yl radical is a key step in understanding its subsequent reactions, including hydrogen atom abstraction. While direct experimental studies on the hydrogen abstraction mechanisms of this specific radical are not extensively documented, its formation can be inferred from the known reactivity of this compound. The carbon-iodine bond is the weakest point in the molecule and can be cleaved under photolytic or radical-inducing conditions to generate the desired pyridyl radical.

Once formed, the 2,3,5,6-tetrafluoropyrid-4-yl radical can participate in hydrogen atom transfer (HAT) reactions. nih.gov In a typical HAT process, a radical abstracts a hydrogen atom from a substrate, leading to the formation of a new radical species derived from the substrate. nih.gov The general equation for this process is:

For the 2,3,5,6-tetrafluoropyrid-4-yl radical, this would involve the abstraction of a hydrogen atom from a suitable donor molecule. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the pyridyl radical. These fluorine substituents withdraw electron density from the aromatic ring, which can affect the stability and reactivity of the radical.

The reactivity of fluorinated radicals in HAT processes has been a subject of computational and experimental studies in various systems. nih.gov The high electrophilicity of fluorinated radicals suggests that they would be potent hydrogen abstracting agents. The strength of the newly formed C-H bond in the resulting 2,3,5,6-tetrafluoropyridine (B1295328) is a driving force for the reaction.

While specific kinetic and thermodynamic data for hydrogen abstraction by the 2,3,5,6-tetrafluoropyrid-4-yl radical is scarce, the principles of radical chemistry suggest that the reaction would be favorable with substrates containing weaker C-H bonds. The mechanism likely proceeds through a transition state where the hydrogen atom is partially transferred between the pyridyl radical and the hydrogen donor.

| Pattern | Description |

|---|---|

| Homolytic Cleavage | Breaking of a bond where each fragment retains one of the bonding electrons. |

| Addition to a π Bond | A radical adds to a double or triple bond, creating a new radical. |

| Hydrogen Abstraction | A radical removes a hydrogen atom from another molecule. |

| Halogen Abstraction | A radical removes a halogen atom from another molecule. |

| Elimination | The reverse of addition to a π bond, resulting in the formation of a double or triple bond and a radical. |

| Coupling | Two radicals combine to form a single molecule. |

Site-Selective C-H Functionalization Strategies for Pyridines as Analogues

Site-selective C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct modification of C-H bonds without the need for pre-functionalization. researchgate.netacs.org The pyridine motif is a common core in many pharmaceuticals and functional materials, making the development of methods for its selective functionalization a high priority. researchgate.netacs.org

While direct C-H functionalization of this compound itself is not the primary focus, its structure serves as an important analogue for understanding the C-H functionalization of other pyridine derivatives. The electronic properties of the highly fluorinated ring system can provide insights into the reactivity and selectivity of C-H activation reactions on electron-deficient pyridines.

Several strategies have been developed for the site-selective C-H functionalization of pyridines, often relying on the use of directing groups or exploiting the intrinsic reactivity of the pyridine ring. researchgate.netacs.orgacs.org These strategies include:

Transition Metal-Catalyzed C-H Activation: This is a widely used approach where a transition metal catalyst, such as palladium, rhodium, or iridium, selectively activates a specific C-H bond. acs.org The regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups.

Minisci-Type Reactions: This method involves the radical alkylation or acylation of protonated heteroaromatics. It is particularly effective for the functionalization of electron-deficient pyridines.

Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to facilitate a selective functionalization, followed by rearomatization to restore the aromatic system.

The reactivity of this compound in nucleophilic aromatic substitution reactions, where nucleophiles preferentially attack the 4-position, highlights the strong electron-withdrawing nature of the fluorine atoms. This electronic property is also relevant in the context of C-H functionalization, as it can influence the acidity and reactivity of the remaining C-H bonds in analogous, less fluorinated pyridine systems.

| Strategy | Description | Typical Reagents/Catalysts |

|---|---|---|

| Directed C-H Activation | A directing group guides a transition metal catalyst to a specific C-H bond. | Pd, Rh, Ir catalysts with directing groups (e.g., amides, pyridyls) |

| Non-Directed C-H Activation | Functionalization occurs at the most intrinsically reactive C-H bond. | Transition metal catalysts, often with specialized ligands |

| Radical Functionalization | Radical species are used to functionalize the pyridine ring. | Minisci reaction conditions (e.g., AgNO3, (NH4)2S2O8) |

| Dearomatization/Rearomatization | Temporary disruption of aromaticity to enable selective reactions. | Reducing or oxidizing agents in combination with functionalizing reagents |

Advanced Derivatization and Synthetic Applications of 2,3,5,6 Tetrafluoro 4 Iodopyridine Scaffolds

Synthesis of Novel Polyfluorinated Pyridine (B92270) Derivatives

The presence of the iodo-group at the 4-position of the tetrafluoropyridine ring is a key feature, providing a reactive site for a variety of chemical transformations. This allows for the generation of a library of derivatives through both substitution of the iodine and modification of the pyridine core.

Conversion to 2,3,5,6-Tetrafluoropyridine (B1295328) and Related Analogs

2,3,5,6-Tetrafluoro-4-iodopyridine is a key precursor for the synthesis of 2,3,5,6-Tetrafluoropyridine. The conversion can be achieved through reductive deiodination. One established method involves the reaction of this compound with a suitable reducing agent. For instance, treatment with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) can selectively remove the iodine atom at the 4-position. google.com

Another approach to obtaining 2,3,5,6-Tetrafluoropyridine involves the reaction of pentafluoropyridine (B1199360) with specific reducing systems. google.com For example, reacting pentafluoropyridine with zinc powder in a dilute aqueous solution of an alkali metal hydroxide at controlled low temperatures results in the selective reduction of the fluorine atom at the 4-position. google.com High-temperature catalytic reduction of pentafluoropyridine using a palladium catalyst has also been shown to yield 2,3,5,6-tetrafluoropyridine. chemicalbook.com

Furthermore, this compound can be converted into organometallic intermediates, such as 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, which can then be quenched with a proton source to yield 2,3,5,6-Tetrafluoropyridine. rsc.org These organometallic reagents are also valuable for creating other analogs by reacting them with various electrophiles.

| Precursor | Reagents/Conditions | Product | Yield |

| This compound | Reducing agent (e.g., Zn, alkali) | 2,3,5,6-Tetrafluoropyridine | High |

| Pentafluoropyridine | Zn powder, aq. alkali metal hydroxide, -5 to 25 °C | 2,3,5,6-Tetrafluoropyridine | High |

| Pentafluoropyridine | Palladium catalyst, high temperature | 2,3,5,6-Tetrafluoropyridine | N/A |

| This compound | Mg or Li, then H₂O | 2,3,5,6-Tetrafluoropyridine | Good |

Preparation of 4-Substituted-2,3,5,6-tetrafluoropyridine Derivatives

The carbon-iodine bond in this compound is susceptible to a variety of cross-coupling reactions, making it an excellent substrate for the introduction of diverse substituents at the 4-position. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.comorganic-chemistry.org

For example, Suzuki-Miyaura coupling with various boronic acids or their esters allows for the introduction of alkyl, aryl, and heteroaryl groups. organic-chemistry.org Similarly, Stille coupling with organostannanes and Sonogashira coupling with terminal alkynes provide access to a wide range of 4-substituted derivatives.

Nucleophilic aromatic substitution (SNAr) reactions can also be employed, although the high degree of fluorination makes the ring electron-deficient and activates it towards nucleophilic attack. While the 4-position is activated in pentafluoropyridine, in this compound, nucleophiles such as hydroxide, methoxide (B1231860), and ammonia (B1221849) have been shown to attack the 2-position. rsc.org However, coupling reactions via the iodine provide a more regioselective route to 4-substituted products. Ullmann-type coupling of this compound can be used to synthesize perfluoro-4,4'-bipyridyl. rsc.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalyst, base | 4-Alkyl/Aryl/Heteroaryl-tetrafluoropyridines |

| Stille Coupling | Organostannanes | Palladium catalyst | 4-Substituted-tetrafluoropyridines |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst, base | 4-Alkynyl-tetrafluoropyridines |

| Ullmann Coupling | Copper | Heat | Perfluoro-4,4'-bipyridyl |

Installation of Complex Functional Groups onto the Tetrafluoropyridine Core

The versatility of this compound extends to the installation of more complex and functionally rich moieties. The organometallic intermediates derived from it, namely the Grignard and organolithium reagents, are key players in this context. rsc.org These nucleophilic species can react with a wide array of electrophiles to introduce intricate functional groups.

For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide provides the corresponding carboxylic acid. These transformations open up avenues for further derivatization, such as esterification and amidation, thereby allowing the construction of highly elaborate molecular architectures.

Furthermore, the cross-coupling methodologies mentioned previously can be used to append complex drug fragments or other polycyclic systems to the tetrafluoropyridine core, highlighting the modularity of this synthetic approach.

Functionalization of the Pyridine Ring System for Medicinal and Agrochemical Relevance

The pyridine ring is a privileged scaffold in drug discovery and agrochemical development. researchgate.net The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The strategic functionalization of the tetrafluoropyridine core is therefore of significant interest.

Regioselective Introduction of Bioactive Moieties (e.g., Difluoromethyl Groups)

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups and participate in hydrogen bonding. nih.gov Recent advances have enabled the regioselective C-H difluoromethylation of pyridines. nih.goveurekalert.org While direct C-H functionalization of this compound is challenging, a strategy involving temporary dearomatization has proven effective for other pyridine systems. eurekalert.org

This approach involves the activation of the pyridine ring to form an intermediate that is more susceptible to radical attack. By using a suitable difluoromethyl radical source, the CF₂H group can be introduced. nih.govnih.gov The selectivity for either the meta or para position relative to the nitrogen can be controlled by the reaction conditions, specifically by switching between oxazino pyridine intermediates and pyridinium (B92312) salts. researchgate.net This strategy allows for the late-stage functionalization of complex molecules containing a pyridine ring. nih.gov

| Strategy | Intermediate | Position of Functionalization | Bioactive Moiety |

| Temporary Dearomatization | Oxazino pyridine | meta | Difluoromethyl (CF₂H) |

| Temporary Dearomatization | Pyridinium salt | para | Difluoromethyl (CF₂H) |

Dearomatization/Rearomatization Approaches in Pyridine Functionalization

Dearomatization/rearomatization strategies have emerged as a powerful method for the functionalization of pyridines, particularly for accessing positions that are not readily accessible through classical methods. rsc.orgnih.govresearchgate.net This approach involves the temporary dearomatization of the pyridine ring to generate a more reactive, non-aromatic intermediate. This intermediate can then undergo a variety of transformations, such as cycloadditions or reactions with nucleophiles/electrophiles, before a final rearomatization step restores the pyridine ring with newly installed functional groups. rsc.org

For example, pyridines can be activated to form pyridinium salts, which can then undergo a dearomative [3+2] cycloaddition with alkenes. rsc.org Subsequent rearomatization through a ring-expansion process can lead to the formation of fused heterocyclic systems like 4H-quinolizin-4-ones. rsc.orgrsc.org This strategy allows for the construction of complex polycyclic structures from simple pyridine precursors. While not explicitly demonstrated on this compound in the provided context, the principles of this methodology could potentially be applied to this and other highly fluorinated pyridine systems to access novel chemical space.

Annelation Reactions with Perfluoropyridines

The construction of fused ring systems onto the perfluoropyridine core represents a significant strategy for the synthesis of complex, fluorine-containing heterocyclic compounds. Annelation reactions, which involve the formation of a new ring fused to an existing one, are pivotal in this regard. In the context of this compound, the carbon-iodine bond serves as a versatile handle for initiating cyclization cascades, often through transition-metal-catalyzed processes. These reactions leverage the reactivity of the iodo-substituent to build intricate molecular architectures with potential applications in materials science and medicinal chemistry.

A prominent approach to annelation involves the initial functionalization of the 4-position via cross-coupling reactions, followed by an intramolecular cyclization event. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this strategy. By coupling this compound with a suitably designed alkyne, a precursor for subsequent intramolecular annulation can be readily prepared.

For instance, the reaction of this compound with a terminal alkyne bearing a nucleophilic group can set the stage for a subsequent intramolecular cyclization. This two-step sequence allows for the formation of a new heterocyclic ring fused to the tetrafluoropyridine moiety. The efficiency and outcome of such annelation reactions are highly dependent on the nature of the reactants, the catalytic system employed, and the reaction conditions.

Detailed research has demonstrated the feasibility of such annelation strategies. The following table summarizes a representative example of an annelation reaction starting from a derivative of this compound, illustrating the reactants, conditions, and the resulting fused heterocyclic product.

Table 1: Example of Annelation Reaction with a Perfluoropyridine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 6-iodo-N-propargylpyridone derivative | Aryl isonitrile | Pd(OAc)₂, Ag₂CO₃ | Not Specified | Ambient | 11H-indolizino[1,2-b]quinolin-9-one derivative | Good to Excellent |

This table illustrates a palladium-promoted cascade reaction that leads to the formation of a complex fused heterocyclic system. While the specific starting material is a pyridone derivative, the principle of using an iodo-group to facilitate a palladium-catalyzed annulation is directly relevant to the potential applications of this compound.

The development of these annelation methodologies opens avenues for the synthesis of a diverse array of novel polycyclic aromatic compounds containing the tetrafluoropyridine scaffold. The ability to introduce fluorine atoms into these complex structures is of particular interest, as fluorine substitution can significantly modulate the electronic properties, metabolic stability, and biological activity of organic molecules. Further exploration into the scope and limitations of these annelation reactions will undoubtedly continue to enrich the field of heterocyclic chemistry.

Role of 2,3,5,6 Tetrafluoro 4 Iodopyridine in Contemporary Chemical Research

Utilization as a Versatile Synthetic Building Block

The strategic placement of four electron-withdrawing fluorine atoms on the pyridine (B92270) ring, combined with the reactivity of the carbon-iodine bond, renders 2,3,5,6-tetrafluoro-4-iodopyridine an important precursor for a wide range of functionalized molecules.

This compound serves as a key starting material for the synthesis of various polyfunctional heterocyclic compounds. The iodine atom can be readily displaced or involved in coupling reactions, while the fluorine atoms are susceptible to nucleophilic substitution, allowing for sequential and regioselective functionalization.

For instance, it reacts with nucleophiles such as hydroxide (B78521) ions, methoxide (B1231860) ions, and ammonia (B1221849), which preferentially attack the 2-position to yield 2-substituted-3,5,6-trifluoro-4-iodopyridines. rsc.org It can also be converted into organometallic reagents like 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, which can then react with various electrophiles to introduce a wide range of substituents. rsc.org Furthermore, Ullmann coupling of this compound affords perfluoro-4,4′-bipyridyl, a valuable ligand in coordination chemistry. rsc.org

The table below summarizes some reactions demonstrating the versatility of this compound in synthesizing other heterocyclic compounds.

| Reagent | Product | Reaction Type |

| Sodium Hydroxide | 2,3,5-Trifluoro-4-iodo-6-hydroxypyridine | Nucleophilic Aromatic Substitution |

| Sodium Methoxide | 2,3,5-Trifluoro-4-iodo-6-methoxypyridine | Nucleophilic Aromatic Substitution |

| Ammonia | 2-Amino-3,5,6-trifluoro-4-iodopyridine | Nucleophilic Aromatic Substitution |

| Magnesium | 2,3,5,6-Tetrafluoropyridylmagnesium iodide | Grignard Reagent Formation |

| n-Butyllithium | 2,3,5,6-Tetrafluoropyridyllithium | Organolithium Reagent Formation |

| Copper | Perfluoro-4,4′-bipyridyl | Ullmann Coupling |

Data sourced from Chambers et al., 1966. rsc.org

While direct conversion of this compound to fluoro-isonicotinic acid derivatives is not the most common route, its structural analogs are pivotal in synthesizing related compounds. For instance, the development of labeling agents for positron emission tomography (PET) often involves fluorinated nicotinic acid derivatives. A notable example is the one-step radiosynthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), which serves as a prosthetic group for labeling biomolecules with fluorine-18. nih.gov This highlights the importance of polyfluorinated aromatic systems in the synthesis of complex radiopharmaceuticals.

The synthesis of other fluorinated pyridine carboxylic acids, such as 3-fluoro-4-aminopyridine, has been achieved through methods like halogen substitution on pyridine N-oxides, demonstrating alternative strategies to access functionalized fluoro-pyridines. nih.gov

The tetrafluorophenyl group, which can be derived from precursors like this compound, is a crucial component in the synthesis of advanced porphyrin systems. Meso-tetra(pentafluorophenyl)porphyrin (TPPF20) is a well-known platform for creating libraries of porphyrin derivatives through nucleophilic substitution of the para-fluorine atoms. nih.gov Although TPPF20 itself is synthesized from pentafluorobenzaldehyde, the reactivity principles are directly analogous to the chemistry of this compound.

Pyridyl-substituted porphyrins, synthesized using pyridinecarboxaldehydes, are also of great interest. orientjchem.orgresearchgate.net These compounds can coordinate to metal centers, forming elaborate supramolecular assemblies with applications in catalysis and materials science. orientjchem.org The synthesis of these porphyrins often involves the condensation of pyrrole (B145914) with the corresponding aldehyde, such as 4-pyridinecarboxaldehyde, under acidic conditions. orientjchem.orgnih.gov The resulting pyridylporphyrins can then act as large, multi-dentate ligands.

The polyfluorinated pyridine scaffold is a key feature in many biologically active molecules. This compound serves as an intermediate in the synthesis of compounds with potential therapeutic and agrochemical applications. The introduction of a tetrafluoropyridyl moiety can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.

For example, fluorinated analogs of biologically active compounds are often synthesized to improve their properties. The development of radiolabeled peptides for PET imaging, such as those containing the RGD sequence for targeting integrin αvβ3, has utilized fluorinated prosthetic groups derived from nicotinic acid. nih.gov These labeled biomolecules have shown high binding affinities, demonstrating the utility of the fluoropyridine core in medicinal chemistry. nih.gov

In agrochemistry, the unique properties of fluorinated heterocycles are exploited to create new pesticides and herbicides with improved efficacy and environmental profiles. The reactivity of this compound allows for its incorporation into more complex molecular structures designed to interact with specific biological targets in pests or weeds.

Contributions to Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. youtube.com this compound and related polyfluorinated iodo-aromatics are excellent building blocks for constructing supramolecular assemblies due to their ability to participate in strong and directional halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region (a halogen bond acceptor). princeton.edu The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule bearing the halogen. princeton.edunih.gov

The iodine atom in this compound is a potent halogen bond donor due to the electron-withdrawing effect of the four fluorine atoms and the pyridine nitrogen. This creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite the C-I bond. princeton.edu This positive region can then interact strongly with Lewis bases, such as the nitrogen atoms of other heterocycles.

This principle is widely used in crystal engineering to construct one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.gov For instance, diiodotetrafluorobenzenes, which are structurally similar to this compound, have been co-crystallized with various nitrogen-containing heterocycles to form predictable supramolecular architectures held together by C–I···N halogen bonds. nih.gov The directionality and strength of these interactions make polyfluoroiodoarenes powerful tools for designing novel solid-state materials with tailored properties. nih.gov

Cooperative Non-Covalent Interactions (e.g., Halogen Bonding and π-Stacking)

In these systems, the following is observed:

Halogen Bonding : A strong and directional N···I bond forms between the pyridyl nitrogen of the acceptor and the iodine atom of the donor.

π-Stacking : The electron-deficient tetrafluorinated ring of the donor stacks with an electron-rich aromatic ring of the acceptor molecule. researchgate.netresearchgate.net

Computational studies have confirmed that these interactions are cooperative; the presence of the halogen bond strengthens the π-stacking interaction, and vice-versa. researchgate.net This cooperative interplay allows for a higher degree of control in assembling complex supramolecular structures compared to systems relying on a single type of non-covalent interaction.

Development of Catalytic Systems and Reagents

Beyond supramolecular chemistry, this compound is a valuable reagent in synthetic organic chemistry, particularly in the development of new reactions and building blocks.

Participation in Transition Metal-Catalyzed Reaction Development

The C-I bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. The compound serves as a precursor to highly functionalized pyridine derivatives. Its utility is primarily realized through its conversion into organometallic intermediates, which then engage in catalytic cycles.

A common strategy involves the initial conversion of this compound into more reactive organometallic species:

2,3,5,6-Tetrafluoropyridylmagnesium Iodide (Grignard Reagent) : Formed by the reaction of the parent compound with magnesium. rsc.org

2,3,5,6-Tetrafluoropyridyllithium : Formed by metal-halogen exchange, typically with butylithium. rsc.org

These reagents are then used in well-established palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling : The organolithium or Grignard reagent can be converted to a boronic acid or boronate ester, which is then coupled with various aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgresearchgate.net

Sonogashira Coupling : As an aryl iodide, it can be directly coupled with terminal alkynes using a palladium catalyst and a copper co-catalyst to form tetrafluoro-alkynylpyridines. wikipedia.orgnih.gov

These reactions enable the introduction of the valuable 2,3,5,6-tetrafluoropyridyl moiety into a wide array of complex organic molecules.

Innovations in Synthetic Methodologies and Reagent Design

The synthesis of this compound itself has been optimized, providing a reliable supply for further research. The most common and efficient method involves the reaction of commercially available pentafluoropyridine (B1199360) with sodium iodide in a polar aprotic solvent like dimethylformamide. rsc.org An alternative route involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine (B160376) in the presence of methyl iodide. rsc.org

The primary innovation stemming from this compound is its use as a precursor to the corresponding Grignard and organolithium reagents. rsc.org This conversion transforms the electrophilic carbon of the C-I bond into a nucleophilic carbon, effectively reversing its chemical reactivity (umpolung). This allows the 2,3,5,6-tetrafluoropyridyl group to be used as a versatile nucleophilic building block for constructing more complex molecules, a significant advancement in reagent design for fluorinated heterocycles.

Future Perspectives and Emerging Avenues in 2,3,5,6 Tetrafluoro 4 Iodopyridine Research

Pursuit of Greener and More Efficient Synthetic Pathways

The traditional synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine often involves the reaction of pentafluoropyridine (B1199360) with sodium iodide in a solvent like dimethylformamide. rsc.org While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. tandfonline.com Future research will likely focus on developing more sustainable and efficient synthetic routes.

One promising avenue is the exploration of solvent-free or alternative solvent systems . The use of volatile organic solvents contributes to environmental pollution and poses safety risks. Research into solid-state reactions or the use of greener solvents, such as ionic liquids or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), could significantly reduce the environmental footprint of its synthesis. tandfonline.comrsc.org For instance, a patented method for producing the related compound 2,3,5,6-tetrafluoropyridine (B1295328) utilizes a reaction with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521), offering a high-yield, high-purity, and industrially advantageous alternative to some traditional methods. google.com Adapting such aqueous or solvent-free conditions for the synthesis of the iodo-analogue is a logical and desirable next step.

The table below outlines potential greener synthetic strategies for this compound.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |

| Solvent-free reaction | Prevention of waste | Reduced solvent waste, simplified purification |

| Aqueous synthesis | Safer solvents and auxiliaries | Reduced toxicity and environmental impact |

| Bio-derived solvents | Use of renewable feedstocks | Lower carbon footprint, biodegradability |

| Catalyst-free synthesis | Catalysis | Reduced metal contamination, cost-effectiveness |

Discovery of Unexplored Reactivity and Transformations

The established reactivity of this compound primarily revolves around nucleophilic aromatic substitution at the 2-position and the formation of Grignard or lithiated reagents at the 4-position. rsc.org However, the landscape of organic synthesis has been revolutionized by modern catalytic methods, opening up new avenues for the transformation of this versatile building block.

A significant area for future exploration is the application of modern cross-coupling reactions . While the Ullmann coupling of this compound to form perfluoro-4,4′-bipyridyl is known, the application of more versatile palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations remains largely untapped for this specific substrate. rsc.orgwikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgnih.gov These reactions would allow for the facile introduction of a wide array of aryl, alkynyl, and amino functionalities, respectively, at the 4-position. The successful application of these methods to other halogenated pyridines suggests a high probability of success and opens the door to a vast new chemical space. nih.govnih.govresearchgate.net For example, the Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for constructing carbon-carbon bonds under mild conditions. wikipedia.org

Photoredox catalysis represents another frontier for discovering novel reactivity. tandfonline.comacs.orgnih.govacs.orgacs.org This technique utilizes visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. The electron-deficient nature of the tetrafluoropyridine ring makes it an excellent candidate for photoredox-mediated reactions. Future research could explore the generation of the 4-tetrafluoropyridyl radical from this compound and its subsequent addition to alkenes, arenes, and other radical acceptors.

The following table summarizes potential unexplored reactions and the new functionalities they could introduce.

| Reaction Type | Catalyst/Conditions | Potential New Functionality at C-4 |

| Suzuki Coupling | Palladium catalyst, base | Aryl and heteroaryl groups |

| Sonogashira Coupling | Palladium/copper catalyst, base | Alkynyl groups |

| Buchwald-Hartwig Amination | Palladium catalyst, base | Primary and secondary amines |

| Photoredox Catalysis | Photocatalyst, visible light | Alkyl, acyl, and other radical-derived groups |

Expansion into Novel Material Science Applications

The unique properties of fluorinated organic compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them highly attractive for applications in material science. nih.govmdpi.comuzh.ch While the direct application of this compound in materials is still an emerging area, its structure suggests significant potential as a monomer or a key building block for advanced materials.

One of the most promising areas is in the development of organic electronics , particularly in organic light-emitting diodes (OLEDs) . Pyridine-containing polymers and small molecules are known to be effective components in OLEDs, often serving as electron-transporting or emissive materials. tandfonline.comnih.govacs.orgnih.gov The incorporation of the highly fluorinated tetrafluoropyridine unit can modulate the electronic properties, such as the HOMO and LUMO energy levels, and enhance the stability of the resulting materials. nih.gov Future research could focus on the synthesis of conjugated polymers or dendrimers incorporating the 2,3,5,6-tetrafluoropyridyl moiety, potentially leading to new generations of efficient and durable OLEDs.

Furthermore, the development of fluorinated polymers from this compound could lead to materials with specialized properties. Poly(vinyl pyridine)s, for example, have been investigated for a variety of applications, including as supports for catalysts and for the removal of contaminants. mdpi.com By analogy, polymers derived from this compound could exhibit enhanced chemical and thermal resistance, making them suitable for use in harsh environments.

The table below highlights potential material science applications for this compound.

| Material Type | Potential Application | Key Property Conferred by Tetrafluoropyridyl Unit |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Modified electronic properties, enhanced stability |

| Fluorinated Polymers | High-performance plastics, membranes | Chemical inertness, thermal stability, hydrophobicity |

| Functional Coatings | Protective and low-friction surfaces | Low surface energy, durability |

Integration with High-Throughput and Continuous Flow Chemistry Paradigms

The future of chemical synthesis is increasingly reliant on automation and advanced process technologies to accelerate discovery and improve efficiency. The integration of this compound research with high-throughput experimentation (HTE) and continuous flow chemistry is a critical next step.

High-throughput screening allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates in parallel. researchgate.netmit.edunih.govmit.edu This approach would be invaluable for optimizing the aforementioned cross-coupling and photoredox reactions of this compound, quickly identifying the most effective conditions for a given transformation. researchgate.netmit.edu This would dramatically accelerate the discovery of new derivatives and their potential applications.

Continuous flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better process control, and easier scalability. uc.pt The synthesis of this compound and its subsequent transformations could be adapted to flow systems, leading to more efficient and safer production methods. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

The table below outlines the potential benefits of integrating these modern paradigms into the research of this compound.

| Paradigm | Application Area | Potential Benefits |

| High-Throughput Experimentation | Reaction discovery and optimization | Accelerated identification of optimal reaction conditions |

| Continuous Flow Chemistry | Synthesis and derivatization | Improved safety, enhanced process control, easier scale-up |

| Automated Synthesis | Library generation | Rapid synthesis of a diverse range of derivatives for screening |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of fluorination agents and iodination protocols. For fluorinated pyridine derivatives, direct fluorination of pyridine precursors using agents like XeF₂ or SF₄ under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is common. Evidence from fluoropyridine syntheses (e.g., tetrafluoroindole derivatives) suggests sequential halogenation steps (fluorine followed by iodine) can minimize side reactions . Purification via column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol improves purity. Monitoring reaction progress using ¹⁹F NMR helps track fluorine incorporation efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹⁹F NMR : The compound’s symmetry reduces splitting patterns. ¹⁹F NMR (δ ~ -120 to -150 ppm) distinguishes equatorial/axial fluorine positions. Coupling constants (²J₆F-F) confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ and iodine isotope patterns.

- X-ray Crystallography : Resolves spatial arrangement of fluorine and iodine substituents, critical for confirming regioselectivity in synthesis .

- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-I stretches (~500–600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions for fluorinated heterocycle synthesis?

- Methodological Answer : The iodine substituent serves as a handle for Suzuki-Miyaura or Ullmann couplings. For example:

- Palladium-Catalyzed Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C to introduce aryl/heteroaryl groups. Monitor iodine displacement via ¹H NMR .

- Copper-Mediated Reactions : For C-N bond formation (e.g., amination), employ CuI with diamines in DMF at 120°C. Fluorine’s electron-withdrawing effect enhances electrophilicity at the 4-position, accelerating coupling kinetics .

Q. What strategies mitigate steric and electronic challenges during SN2 reactions at the iodine site of this compound?

- Methodological Answer :

- Steric Mitigation : Use small nucleophiles (e.g., -SH, -NH₂) and polar aprotic solvents (e.g., DMF) to enhance accessibility. Tetrafluoropyridine’s planar structure reduces steric hindrance compared to bulkier analogs .

- Electronic Activation : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, but iodine’s polarizability stabilizes transition states. Adding Lewis acids (e.g., ZnCl₂) can further activate the C-I bond for nucleophilic substitution .

- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor SN2 over elimination pathways.

Q. How do fluorine substituents influence the reactivity of this compound in radical polymerization or photochemical applications?

- Methodological Answer : Fluorine’s strong C-F bonds and electron-deficient ring structure enhance thermal stability and UV transparency. For photopolymerization:

- Radical Initiators : Use AIBN or benzoyl peroxide to generate radicals that abstract hydrogen from adjacent monomers, forming fluorinated polymer backbones .

- Applications : Fluorinated pyridines are precursors for light-emitting diodes (LEDs) or liquid crystals, where fluorine’s low polarizability reduces intermolecular interactions .

Notes

- Avoid commercial sources (e.g., BLD Pharm, Sigma-Aldrich) per user guidelines.

- Fluorine’s electronic effects and iodine’s versatility make this compound a valuable scaffold for medicinal chemistry (e.g., kinase inhibitors) and materials science .

- Contradictions in synthesis yields often arise from solvent purity or catalyst loading; replicate protocols with rigorous drying of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。